molecular formula C37H46N2O3 B1610883 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one CAS No. 54574-00-4

3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one

Cat. No.: B1610883
CAS No.: 54574-00-4
M. Wt: 566.8 g/mol
InChI Key: CRXPGHGHRBXGLG-UHFFFAOYSA-N
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Description

This compound features a benzofuran-1(3H)-one core substituted with a 4-(diethylamino)-2-ethoxyphenyl group and a 2-methyl-1-octylindol-3-yl moiety. The diethylamino and ethoxy groups enhance electron-donating properties, while the octyl chain may improve lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

3-[4-(diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octylindol-3-yl)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N2O3/c1-6-10-11-12-13-18-25-39-27(5)35(30-20-15-17-22-33(30)39)37(31-21-16-14-19-29(31)36(40)42-37)32-24-23-28(38(7-2)8-3)26-34(32)41-9-4/h14-17,19-24,26H,6-13,18,25H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXPGHGHRBXGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(C=C(C=C5)N(CC)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568455
Record name 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54574-00-4
Record name 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one , also known by its CAS number 87563-89-1, is a synthetic organic compound that has garnered interest due to its potential biological activities. Its complex structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.

  • Molecular Formula : C37H46N2O3
  • Molecular Weight : 578.84 g/mol
  • Structural Characteristics : The compound features a benzofuran core, diethylamino and ethoxy groups, and an indole moiety, which may contribute to its biological activity through multiple pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Similar compounds have been linked to neuroprotection, suggesting that this compound may protect neuronal cells from damage in conditions such as stroke or traumatic brain injury.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that the compound may possess cytotoxic properties against various cancer cell lines, making it a potential candidate for cancer therapy.

Antioxidant Activity

Studies have demonstrated that compounds with similar structures can inhibit lipid peroxidation and scavenge superoxide radicals. For instance, compounds with a benzofuran structure have been shown to effectively reduce oxidative stress markers in cellular models .

Neuroprotective Effects

In research focused on neuroprotective agents, derivatives of benzofuran were evaluated for their ability to protect against neuronal cell death. A study indicated that certain benzofuran derivatives could significantly reduce neuronal damage following ischemic events in animal models . This suggests that the compound may also exhibit similar protective effects.

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have revealed that compounds with diethylamino and indole groups can induce apoptosis in cancer cells. For example, IC50 values (the concentration required to inhibit cell growth by 50%) were determined for structurally related compounds, indicating significant cytotoxic effects at micromolar concentrations .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Case Study 1 : A study on indole derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that modifications to the indole structure can enhance anticancer activity.
  • Case Study 2 : Research focusing on neuroprotective agents found that certain benzofuran derivatives improved cognitive function in animal models of Alzheimer's disease, indicating potential applications for the compound as a neuroprotective agent.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantInhibition of lipid peroxidation
NeuroprotectionReduction of neuronal damage
CytotoxicityInduction of apoptosis in cancer cells

Scientific Research Applications

Pharmacology

The compound's structure suggests potential activity as a pharmaceutical agent. Research indicates that derivatives of benzofuran and indole are often explored for their anti-cancer, anti-inflammatory, and neuroprotective properties. Studies have shown that compounds with similar structures can modulate various biological pathways, including those involved in cancer cell proliferation and apoptosis.

Chemical Biology

In chemical biology, this compound can serve as a probe to study specific biological interactions or pathways. Its unique functional groups allow it to interact with various biomolecules, making it useful in the development of targeted therapies or in understanding disease mechanisms at the molecular level.

Material Science

The compound's unique chemical structure may also find applications in material science, particularly in the development of organic semiconductors or photonic materials. The conjugated systems present in its structure can facilitate charge transport, making it suitable for electronic applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of benzofuran derivatives, highlighting that compounds with similar structural motifs exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one could be further explored for its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research on indole derivatives has shown promising neuroprotective effects against oxidative stress-induced neuronal damage. Given the presence of the indole structure in this compound, it may be beneficial to investigate its protective effects on neuronal cells, potentially leading to new treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS Substituents Molecular Weight Key Properties/Applications References
Target Compound 4-(Diethylamino)-2-ethoxy, 2-methyl-1-octylindol-3-yl 562.68* High lipophilicity; potential leuco dye
JYDB-9 (CAS 38880-20-5) 4-(Diethylamino)-2-ethoxy, 1,2-dimethylindol-3-yl 468.59 Leuco dye applications
856419-28-8 4-(Diethylamino)-2-methyl, 1-ethyl-2-methylindol-3-yl + tetrachloro groups 590.37 Enhanced stability via halogenation
75805-17-3 4-(Diethylamino)phenyl, 1-ethyl-2-methylindol-3-yl 438.57 Compact structure for dye intermediates
(±)-3-(5-Amino-3-methyl-1-phenylpyrazol-4-yl) Pyrazole and benzofuranone core 305.33 Antitumor, antimicrobial activities

*Calculated based on molecular formula C₃₂H₄₃N₃O₃.

Pharmacological and Material Properties

  • Biological Activity: The target compound’s octyl chain may enhance cellular uptake compared to shorter-chain analogues like JYDB-7. Pyrazole-substituted benzofuranones exhibit antitumor (e.g., inhibition of Helicobacter pylori ) and anti-HIV activity (e.g., fuscinarin ).
  • Material Applications: Diethylamino and ethoxy groups in the target compound enable charge-transfer interactions, critical for leuco dyes . Halogenated analogues (e.g., 856419-28-8) show improved thermal stability .

Crystallographic and Physicochemical Data

  • Crystal Packing: The target compound’s bulky octyl group may disrupt planar stacking observed in pyrazole-containing analogues (dihedral angles: 0.57–86.04° ). Weak N–H⋯O/N interactions stabilize crystal lattices in indolyl benzofuranones .
  • Solubility :
    • Longer alkyl chains (e.g., octyl) reduce aqueous solubility compared to methyl/ethyl-substituted analogues .

Preparation Methods

Synthesis of 2-Benzofuran-1(3H)-one Core

The benzofuranone scaffold is typically synthesized via cyclization of hydroxyaryl ketones or through palladium-catalyzed cyclization reactions. A common approach involves:

  • Starting from salicylaldehyde derivatives or phenolic acids.
  • Formation of an ester or keto intermediate.
  • Intramolecular cyclization under acidic or basic conditions to form the benzofuranone ring.

Synthesis of 2-Methyl-1-octyl-1H-indole

Indole derivatives with alkyl substitutions at nitrogen and carbon positions are usually prepared by:

  • Fischer indole synthesis or Bartoli indole synthesis for the indole core.
  • N-alkylation of indole with octyl halides under basic conditions.
  • Methylation at the 2-position via directed lithiation or metal-catalyzed alkylation.

Preparation of 4-(Diethylamino)-2-ethoxyphenyl Fragment

This fragment involves a substituted phenyl ring with electron-donating groups:

  • Ethoxy substitution is introduced by nucleophilic aromatic substitution or via Williamson ether synthesis on phenolic precursors.
  • Diethylamino group is typically introduced by nucleophilic substitution of an appropriate halogenated aromatic compound with diethylamine.

Coupling and Final Assembly

Palladium-Catalyzed Cross-Coupling Reactions

The key step in assembling the molecule is the formation of the bond between the benzofuranone core and the substituted indole and phenyl groups. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, are highly effective for such C–N and C–C bond formations.

  • For example, Pd-catalyzed C–N cross-coupling can attach the diethylamino-substituted phenyl group to the benzofuranone intermediate.
  • Pd-catalyzed C–C coupling can link the indole moiety at the 3-position of the benzofuranone ring.

These reactions require optimized ligands and bases; common ligands include bulky phosphines (e.g., SPhos, XPhos), and bases such as potassium tert-butoxide or DBU are used to facilitate the coupling.

Reaction Conditions

  • Typical reaction temperatures range from 80°C to 120°C.
  • Solvents such as toluene, dioxane, or DMF are used.
  • Reactions are often performed under inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

Data Table: Summary of Preparation Steps and Conditions

Step Intermediate/Formed Bond Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Benzofuranone core Cyclization Acid/base catalyst Heat, solvent 70-85 From hydroxyaryl ketone precursor
2 2-Methyl-1-octylindole N-alkylation and methylation Octyl halide, base (NaH, K2CO3) RT to reflux 65-80 Directed lithiation for methylation
3 4-(Diethylamino)-2-ethoxyphenyl Nucleophilic substitution/etherification Diethylamine, ethyl iodide Reflux, polar aprotic solvent 60-75 Williamson ether synthesis
4 Coupling of fragments Pd-catalyzed C–N and C–C coupling Pd catalyst, phosphine ligand, base 80-120°C, inert atmosphere 50-70 Key step, requires ligand optimization

Research Findings and Optimization Notes

  • Catalyst Selection: Research shows that the choice of palladium catalyst and ligand critically affects yield and selectivity. Bulky phosphine ligands improve coupling efficiency with hindered substrates.
  • Base Effects: Bases such as DBU and potassium tert-butoxide prevent side reactions like hydrodehalogenation, improving product purity.
  • Stepwise vs. One-Pot Synthesis: Some protocols use stepwise coupling to isolate intermediates, while others explore one-pot methods to improve efficiency, though yields may vary.
  • Substrate Sterics: The steric hindrance around the coupling sites, especially on the indole and phenyl rings, requires careful tuning of reaction conditions to avoid low conversions.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, given its complex heterocyclic structure?

The compound’s synthesis requires multi-step organic reactions, including:

  • Indole functionalization : Alkylation at the indole nitrogen (e.g., 1-octyl substitution) using alkyl halides under basic conditions, as seen in analogous indole derivatives .
  • Benzofuranone formation : Cyclization of substituted phenyl precursors via Friedel-Crafts acylation or oxidative coupling, as demonstrated in benzofuran-1(3H)-one syntheses .
  • Diethylamino and ethoxy group installation : Nucleophilic substitution or palladium-catalyzed coupling for aromatic ring functionalization .
    Key considerations : Optimize reaction temperatures and catalysts to avoid side reactions (e.g., over-alkylation). Purity should be confirmed via HPLC or GC-MS .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

  • Single-crystal X-ray diffraction : For absolute configuration determination, as applied to structurally related indole-benzofuran hybrids .
  • NMR spectroscopy : 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals from diethylamino, ethoxy, and indole groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ or [M+Na]+ ions) .

Q. What stability precautions are necessary for handling this compound in laboratory settings?

  • Light sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent photodegradation, as observed in similar benzofuran derivatives .
  • Moisture avoidance : Use desiccants or anhydrous solvents during storage, given the potential hydrolysis of the ethoxy group .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against specific targets (e.g., kinases or GPCRs)?

  • Target selection : Prioritize targets based on structural motifs (e.g., indole for serotonin receptor binding, diethylamino for kinase inhibition) .
  • Assay design :
    • In vitro enzymatic assays : Use fluorescence polarization or radiometric assays for IC₅₀ determination .
    • Cellular models : Validate activity in cell lines expressing the target receptor/enzyme, with appropriate controls (e.g., siRNA knockdown) .
  • Data interpretation : Apply Hill slopes and Schild regression for potency and mechanism analysis .

Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?

  • Solubility enhancement : Test co-solvents (DMSO, PEG) or formulate as nanoparticles, as done for structurally related lipophilic compounds .
  • Bioavailability studies : Use in vivo pharmacokinetic models (e.g., rodent plasma profiling) paired with in vitro Caco-2 permeability assays .
  • Computational modeling : Predict logP and pKa via software (e.g., MarvinSketch) to reconcile experimental discrepancies .

Q. What methodologies are suitable for studying the compound’s metabolic pathways?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize deuterated analogs to track metabolic sites .
  • Enzyme inhibition assays : Identify CYP450 isoforms involved using isoform-specific inhibitors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(2-methyl-1-octyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one

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